4-Cyclopropoxy-2-methylaniline
Description
Contextualization within Aniline (B41778) and Cyclopropane (B1198618) Chemistry Research
Aniline and its derivatives are foundational scaffolds in organic chemistry, recognized for their versatile reactivity and presence in a vast array of dyes, polymers, and pharmaceuticals. Aromatic amines are prevalent in numerous natural products and are key building blocks in the synthesis of diverse bioactive molecules. bldpharm.com However, the aniline motif is also associated with metabolic instability and potential toxicity, which presents challenges in drug development. chemcd.com
Concurrently, the incorporation of cyclopropane rings into molecular structures is a topic of growing interest in medicinal chemistry. The unique electronic properties and inherent ring strain of the cyclopropyl (B3062369) group can confer advantageous characteristics to a molecule, such as enhanced potency, improved metabolic stability, and conformational rigidity. The study of cyclopropane biosynthesis and the development of synthetic methods for its inclusion in complex molecules are active areas of research.
Significance of the Cyclopropoxy and Methyl Aniline Moiety in Chemical Synthesis
The 4-cyclopropoxy-2-methylaniline structure combines a substituted aniline with a cyclopropoxy ether. The cyclopropoxy group, in particular, is a less common but increasingly important functional group. Its presence can influence the physicochemical properties of the parent molecule, including lipophilicity and metabolic pathways. The methyl group at the ortho position of the aniline ring can also impact the molecule's conformation and reactivity.
The synthesis of cyclopropylamines and their derivatives is an area of active investigation. Methods such as palladium-catalyzed C-N bond formation have been developed to create N-arylcyclopropylamines. chemcd.com The synthesis of substituted anilines, including those with alkyl groups at specific positions, is crucial for creating diverse chemical libraries for screening and development.
Overview of Research Trajectories for Related Chemical Structures
While direct research on this compound is limited, the research trajectories of related compounds offer insights into its potential areas of study. For instance, N-cyclopropylanilines have been developed as probes to study the oxidative properties of photosensitizers. The irreversible ring-opening of the cyclopropyl group upon oxidation provides a useful tool for mechanistic studies.
Furthermore, research into 4-substituted-2-methylaniline derivatives is ongoing in various contexts. For example, derivatives of 2,4-dimethylaniline (B123086) have been studied for their structural properties and potential applications in materials science. The development of efficient, selective C-H functionalization reactions for aniline derivatives is a significant area of research aimed at providing more direct and environmentally friendly synthetic routes to complex molecules. bldpharm.com Studies on the lipophilicity and pharmacokinetic profiles of aniline derivatives containing other cyclic systems, such as triazoles, highlight the importance of understanding how different substituents influence a molecule's properties for potential drug development.
Given these trends, future research on this compound could explore its synthesis, physical and chemical properties, and potential applications as a building block in medicinal chemistry or materials science. Investigating its metabolic stability and comparing its properties to other substituted anilines would be a logical starting point for any academic inquiry.
Chemical Data
| Property | Value | Source |
| Compound Name | This compound | |
| CAS Number | 1243355-31-8 | chemcd.com |
| Molecular Formula | C10H13NO | |
| Molecular Weight | 163.219 g/mol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-cyclopropyloxy-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-6-9(4-5-10(7)11)12-8-2-3-8/h4-6,8H,2-3,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSOWKCQBVTPMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Cyclopropoxy 2 Methylaniline
Established Synthetic Pathways for Substituted Anilines
The synthesis of substituted anilines is a cornerstone of organic chemistry, with a rich history of reaction development. These methods can be broadly categorized into classical aromatic substitution reactions and modern metal-catalyzed cross-coupling reactions.
Aromatic Substitution Reactions Relevant to Aniline (B41778) Derivatization
Electrophilic aromatic substitution (EAS) is a fundamental process for introducing functional groups to an aromatic ring. However, the high reactivity of the amino group in aniline can lead to challenges such as polysubstitution and side reactions. sciencedaily.com For instance, direct bromination of aniline typically yields the 2,4,6-tribromoaniline product. sciencedaily.com
To control the reactivity and achieve selective substitution, the amino group is often protected, most commonly as an acetanilide (B955). This moderately deactivating group directs electrophiles to the para position and can be readily hydrolyzed back to the amine. For example, the nitration of acetanilide followed by hydrolysis is a classic route to p-nitroaniline.
Friedel-Crafts reactions, another key type of EAS, are generally incompatible with anilines due to the Lewis acidic catalyst complexing with the basic amino group. missouri.edu This limitation can also be overcome by using the corresponding acetanilide.
A common strategy for the synthesis of anilines is the reduction of a nitro group. This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂, Pd/C) or using metals in acidic media (e.g., Sn, Fe, or Zn in HCl). chemicalbook.com
Modern approaches to aniline synthesis often involve metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, has become a powerful and general method for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This reaction allows for the coupling of aryl halides or triflates with a wide range of amines, including ammonia or ammonia surrogates, to produce primary anilines. acs.orgberkeley.edu The choice of palladium precursor, ligand, and base is crucial for the success of the reaction. nih.govrug.nl
Similarly, the Ullmann condensation, a copper-catalyzed reaction, provides another route to aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org While traditional Ullmann conditions often require harsh reaction conditions, modern protocols with various ligands have enabled these reactions to proceed under milder conditions. nih.gov
Table 1: Comparison of Modern Catalytic Methods for Aniline Synthesis
| Reaction | Catalyst System | Typical Substrates | Key Advantages |
|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium catalyst with phosphine (B1218219) ligands (e.g., BippyPhos, XPhos) | Aryl halides (Cl, Br, I), triflates | High functional group tolerance, mild reaction conditions, broad substrate scope. nih.govlibretexts.org |
| Ullmann Condensation | Copper catalyst (e.g., CuI) with ligands (e.g., picolinic acid) | Aryl halides (I, Br) | Lower cost of catalyst compared to palladium, effective for certain substrates. wikipedia.orgnih.gov |
Reductive Amination Strategies for Aromatic Amines
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds and ammonia or a primary or secondary amine. dicp.ac.cn The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). While highly effective for the synthesis of alkylamines, direct reductive amination is not a standard method for the synthesis of an aromatic amine from an unfunctionalized arene. However, it can be a crucial step in a multi-step synthesis if a suitable aromatic ketone or aldehyde precursor is available. For instance, the reduction of an imine formed from a substituted cyclohexenone can lead to the corresponding aniline derivative. beilstein-journals.org
Approaches for Introducing the Cyclopropoxy Moiety
The formation of the cyclopropoxy group on the aromatic ring is a key step in the synthesis of 4-Cyclopropoxy-2-methylaniline. This is typically achieved through an etherification reaction.
Etherification Reactions for Cyclopropyl (B3062369) Ethers
The Williamson ether synthesis is a classic and widely used method for the preparation of ethers. masterorganicchemistry.comyoutube.comyoutube.comyoutube.comyoutube.com This reaction involves the Sₙ2 displacement of a halide or other good leaving group by an alkoxide ion. masterorganicchemistry.com In the context of synthesizing this compound, this would typically involve the reaction of a substituted 4-aminophenol with a cyclopropyl halide or cyclopropyl tosylate in the presence of a base. The choice of a non-nucleophilic strong base, such as sodium hydride (NaH), is common to deprotonate the phenol (B47542). youtube.com
Another powerful method for ether synthesis is the Mitsunobu reaction. missouri.eduorganic-chemistry.orgnih.govnih.gov This reaction allows for the conversion of a primary or secondary alcohol to an ether in the presence of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). organic-chemistry.orgorganic-synthesis.com For the synthesis of a cyclopropoxy arene, this would involve the reaction of a phenol with cyclopropanol. A key feature of the Mitsunobu reaction is that it proceeds with inversion of stereochemistry at the alcohol carbon, which is not relevant for cyclopropanol itself but is a critical consideration for chiral alcohols. organic-chemistry.org
Table 2: Key Etherification Reactions for Aryl Ethers
| Reaction | Reagents | Typical Substrates | Key Features |
|---|---|---|---|
| Williamson Ether Synthesis | Base (e.g., NaH, K₂CO₃), Alkyl Halide/Tosylate | Phenols, Alcohols | Sₙ2 mechanism, versatile and widely used. masterorganicchemistry.comyoutube.com |
| Mitsunobu Reaction | Triphenylphosphine, DEAD or DIAD | Alcohols, Phenols | Mild conditions, proceeds with inversion of configuration at the alcohol. organic-chemistry.orgnih.gov |
| Copper-Catalyzed Etherification | Copper catalyst, Base | Phenols, Alcohols | Can be used for C-H activation or with aryl halides. nih.gov |
Strategies for O-Alkylation with Cyclopropyl-Containing Reagents
The success of the Williamson ether synthesis for preparing this compound would depend on the availability and reactivity of a suitable cyclopropyl-containing electrophile. Cyclopropyl bromide or cyclopropyl iodide are common reagents for this purpose. Alternatively, cyclopropyl tosylate, prepared from cyclopropanol, can be used.
In the Mitsunobu reaction, cyclopropanol would serve as the alcohol component. The reaction is driven by the formation of a stable triphenylphosphine oxide byproduct.
Multi-Step Synthesis Design and Optimization
The synthesis of this compound is a multi-step process that requires careful planning to ensure efficient and selective reactions. sciencedaily.comuva.nl The order in which the substituents are introduced onto the aromatic ring is a critical consideration to control the regioselectivity of the reactions.
Two plausible synthetic routes can be envisioned:
Route A: Etherification followed by introduction of the amino group.
Nitration of o-cresol: Starting with 2-methylphenol (o-cresol), nitration would likely yield a mixture of isomers, with 2-methyl-4-nitrophenol being a major product.
Etherification: The resulting nitrophenol can undergo a Williamson ether synthesis with a cyclopropyl halide or a Mitsunobu reaction with cyclopropanol to form 1-cyclopropoxy-2-methyl-4-nitrobenzene.
Reduction: The final step would be the reduction of the nitro group to the amine using standard methods such as catalytic hydrogenation to yield this compound.
Route B: Amination followed by etherification.
Starting with a pre-functionalized aniline: A potential starting material could be 4-bromo-2-methylaniline (B145978).
Etherification: This could be approached via a copper-catalyzed Ullmann-type ether synthesis, coupling the aryl bromide with cyclopropanol.
Alternative starting material: Another option is to start with 4-amino-3-methylphenol. Selective O-alkylation of the phenolic hydroxyl group in the presence of the amino group would be a key challenge. A copper-catalyzed O-arylation could potentially be employed for this transformation. nih.gov
Optimization of a multi-step synthesis involves maximizing the yield of each step while minimizing the number of steps and purification procedures. whiterose.ac.uk The choice of catalysts, ligands, solvents, and reaction conditions plays a crucial role in achieving an efficient and scalable synthesis.
Sequential Reaction Schemes for this compound
The synthesis of this compound is not a trivial one-step process but rather a carefully orchestrated sequence of reactions. A common and logical synthetic pathway commences with 4-amino-3-methylphenol as the starting material. This precursor already possesses the required arrangement of the amino and methyl groups on the aromatic ring.
The pivotal transformation in this sequence is the etherification of the hydroxyl group of 4-amino-3-methylphenol with a cyclopropyl-containing reagent. The Williamson ether synthesis is a classic and viable method for this step. This reaction involves the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide, which then attacks an electrophilic cyclopropyl species, such as cyclopropyl bromide, in an SN2 reaction to form the desired ether linkage.
A crucial consideration in this step is the potential for competitive N-alkylation of the amino group. To circumvent this, a common strategy involves the protection of the amino group prior to etherification. This can be achieved by reacting the aminophenol with an appropriate protecting group, such as an acetyl or a benzoyl group. Following the successful O-alkylation, the protecting group is then removed to yield the final product, this compound.
An alternative approach to the precursor 4-amino-3-methylphenol can start from 2-methyl-4-nitrophenol. This involves the reduction of the nitro group to an amino group, a transformation that can be accomplished using various reducing agents, including catalytic hydrogenation. Once the 4-amino-3-methylphenol is obtained, the synthesis proceeds with the etherification as described above.
Catalytic Methodologies in the Synthesis of this compound Precursors
Catalysis plays a vital role in the efficient and selective synthesis of the precursors required for this compound. A prominent example is the reduction of a nitro group in a precursor like 2-methyl-4-nitrophenol to form 4-amino-3-methylphenol. Catalytic hydrogenation is a widely used and effective method for this transformation. This process typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of hydrogen gas. This method is often preferred due to its high efficiency, selectivity, and the clean nature of the reaction, with water being the primary byproduct.
Furthermore, copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, represent a powerful tool for the formation of C-O bonds in aryl ethers. While direct application to the cyclopropylation of 4-amino-3-methylphenol might be less common than the Williamson synthesis, related copper-catalyzed O-arylation of aminophenols have been developed. These reactions often utilize a copper(I) salt as a catalyst in the presence of a ligand and a base. Such methodologies could potentially be adapted for the formation of the cyclopropyl ether linkage.
The table below summarizes some of the key catalytic reactions involved in the synthesis of precursors.
| Reaction Step | Catalyst | Reagents/Conditions | Product |
| Reduction of Nitro Group | Palladium on Carbon (Pd/C) | Hydrogen gas, solvent (e.g., ethanol) | 4-Amino-3-methylphenol |
| C-O Bond Formation (Ullmann-type) | Copper(I) Iodide (CuI) | Ligand (e.g., phenanthroline), Base (e.g., K₂CO₃) | Aryl ether |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals like this compound to minimize environmental impact and enhance sustainability. Key areas of focus include the use of safer solvents, improving atom economy, and employing catalytic processes.
Solvent Selection: Traditional organic solvents often pose environmental and health risks. The move towards greener solvents is a critical aspect of sustainable synthesis. For the etherification step, replacing hazardous solvents with more benign alternatives is a key consideration. Green solvents such as 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources, or cyclopentyl methyl ether (CPME) are being explored as replacements for more traditional ether solvents. Water, where feasible, is an ideal green solvent.
Catalysis: As discussed previously, catalytic reactions are inherently greener than stoichiometric ones because they reduce the amount of reagents needed and often lead to cleaner reactions with fewer byproducts. The use of heterogeneous catalysts in the reduction of the nitro group is a prime example of a green chemistry approach, as the catalyst can be easily recovered and reused.
The following table highlights the application of green chemistry principles to the synthesis.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Safer Solvents | Utilizing bio-derived solvents like 2-MeTHF or water in place of hazardous organic solvents. |
| Atom Economy | Developing selective catalytic methods to avoid the use of protecting groups, thus maximizing the incorporation of reactant atoms into the final product. rsc.org |
| Catalysis | Employing reusable heterogeneous catalysts for hydrogenation and exploring catalytic C-O bond formation to reduce waste and improve efficiency. |
By focusing on these principles, the synthesis of this compound can be made more environmentally friendly and economically viable.
Chemical Reactivity and Derivatization Studies of 4 Cyclopropoxy 2 Methylaniline
Reactions Involving the Aromatic Amine Functionality
The aromatic amine group in 4-Cyclopropoxy-2-methylaniline is a primary site for various chemical modifications, including acylation, sulfonylation, diazotization, and coupling reactions.
Acylation and Sulfonylation of the Amine
The primary amine of this compound readily undergoes acylation with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. For instance, reaction with acetyl chloride in the presence of a base would yield N-(4-cyclopropoxy-2-methylphenyl)acetamide. This reaction is a standard transformation for aniline (B41778) derivatives. jcbsc.orgchemsynthesis.comresearchgate.net
Similarly, sulfonylation occurs when this compound is treated with sulfonyl chlorides. sigmaaldrich.com For example, reacting the aniline with a specific sulfonyl chloride, such as cyclopropanesulfonyl chloride in the presence of a base like pyridine, would produce the corresponding sulfonamide. sigmaaldrich.comcbijournal.com The reactivity in these transformations is influenced by the nucleophilicity of the amine and the electrophilicity of the acylating or sulfonylating agent. cbijournal.comnih.gov
Table 1: Representative Acylation and Sulfonylation Reactions
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Acetyl chloride | N-(4-cyclopropoxy-2-methylphenyl)acetamide | Acylation |
| This compound | Benzenesulfonyl chloride | N-(4-cyclopropoxy-2-methylphenyl)benzenesulfonamide | Sulfonylation |
| This compound | p-Toluenesulfonyl chloride | N-(4-cyclopropoxy-2-methylphenyl)-4-methylbenzenesulfonamide | Sulfonylation |
Diazo Reactions and Subsequent Transformations
The primary aromatic amine of this compound can be converted into a diazonium salt through a process called diazotization. numberanalytics.comunacademy.comchemicalnote.com This reaction is typically carried out at low temperatures (0-5 °C) using sodium nitrite (B80452) and a strong acid like hydrochloric acid. numberanalytics.comchemicalnote.com The resulting 4-cyclopropoxy-2-methyldiazonium salt is a versatile intermediate that can undergo various subsequent transformations.
One of the most common applications of diazonium salts is the Sandmeyer reaction, which allows for the replacement of the diazonium group with a variety of substituents. wikipedia.orgbyjus.comorganic-chemistry.org For example, treatment with copper(I) chloride, copper(I) bromide, or copper(I) cyanide can introduce chloro, bromo, or cyano groups, respectively, onto the aromatic ring. wikipedia.orgbyjus.com These reactions proceed through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org
Other transformations of the diazonium salt include:
Hydroxylation: Heating the diazonium salt in aqueous acid yields the corresponding phenol (B47542), 4-cyclopropoxy-2-methylphenol. wikipedia.orgmasterorganicchemistry.com
Iodination: Reaction with potassium iodide introduces an iodine atom. organic-chemistry.orgmasterorganicchemistry.com
Fluorination: The Balz-Schiemann reaction, which involves the thermal decomposition of the corresponding tetrafluoroborate (B81430) salt, can be used for fluorination. masterorganicchemistry.com
Reduction: The diazonium group can be removed and replaced with a hydrogen atom by treatment with hypophosphorous acid (H₃PO₂). masterorganicchemistry.com
Table 2: Sandmeyer and Related Reactions of 4-Cyclopropoxy-2-methyldiazonium Salt
| Reagent | Product | Reaction Name |
| Copper(I) Chloride (CuCl) | 4-Chloro-1-cyclopropoxy-2-methylbenzene | Sandmeyer Reaction |
| Copper(I) Bromide (CuBr) | 1-Bromo-4-cyclopropoxy-2-methylbenzene | Sandmeyer Reaction |
| Copper(I) Cyanide (CuCN) | 4-Cyclopropoxy-2-methylbenzonitrile | Sandmeyer Reaction |
| Potassium Iodide (KI) | 4-Iodo-1-cyclopropoxy-2-methylbenzene | Iodination |
| Water (H₂O), heat | 4-Cyclopropoxy-2-methylphenol | Hydroxylation |
| Fluoboric Acid (HBF₄), then heat | 1-Cyclopropoxy-4-fluoro-2-methylbenzene | Balz-Schiemann Reaction |
Coupling Reactions of the Anilino Group
The amino group of this compound can participate in various metal-catalyzed cross-coupling reactions to form new carbon-nitrogen bonds. A prominent example is the Buchwald-Hartwig amination, a palladium-catalyzed reaction that couples amines with aryl halides or triflates. wikipedia.orgresearchgate.netnih.gov In this context, this compound can act as the amine coupling partner with a suitable aryl halide, leading to the formation of a diarylamine. The choice of palladium catalyst and ligand is crucial for the success and scope of this reaction. researchgate.netnih.gov
Transformations at the Cyclopropoxy Group
The cyclopropoxy group, while generally more stable than other ether linkages, possesses unique reactivity due to the inherent strain of the three-membered ring. wikipedia.org
Cleavage and Rearrangement Reactions of the Cyclopropoxy Moiety
Ethers, including cyclopropoxy ethers, can be cleaved by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). vanderbilt.edulibretexts.orgnumberanalytics.com The reaction typically proceeds via an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. libretexts.org For an aryl ether like this compound, cleavage of the aryl-oxygen bond is difficult. Therefore, acidic cleavage would likely occur at the cyclopropyl-oxygen bond. youtube.com Protonation of the ether oxygen would be followed by nucleophilic attack of the halide on one of the cyclopropyl (B3062369) carbons, leading to ring opening and the formation of a phenol and a halogenated propane (B168953) derivative. The exact nature of the product would depend on the reaction mechanism and potential rearrangements of the cyclopropyl ring system under the reaction conditions. youtube.com
In some cases, particularly with transition metal catalysis, cyclopropane (B1198618) rings can undergo rearrangement or ring-opening reactions. acs.org While specific studies on this compound are not prevalent, the general reactivity patterns of cyclopropyl ethers suggest that such transformations are plausible under specific catalytic conditions.
Electrophilic Aromatic Substitution Patterns on the Aniline Ring
The aniline ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the amino and cyclopropoxy groups. byjus.com These groups direct incoming electrophiles primarily to the ortho and para positions relative to their own locations. byjus.com Given that the para position to the amino group is occupied by the cyclopropoxy group, and one ortho position is blocked by the methyl group, electrophilic attack is anticipated at the remaining ortho and meta positions (relative to the amino group).
Halogenation and nitration are common electrophilic aromatic substitution reactions. wikipedia.org In the case of anilines, direct halogenation can lead to multiple substitutions. byjus.com For nitration, the reaction conditions significantly influence the outcome. Under strongly acidic conditions (e.g., H₂SO₄/HNO₃), the amino group is protonated to form an anilinium ion, which is a meta-director. byjus.comchegg.com This can lead to the formation of meta-substituted products. To achieve ortho- and para-nitration, the amino group is often protected as an acetanilide (B955) before nitration. chegg.com
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction | Reagents | Predicted Major Product(s) | Directing Group Influence |
| Nitration | HNO₃/H₂SO₄ | 4-Cyclopropoxy-2-methyl-5-nitroaniline and/or 4-Cyclopropoxy-2-methyl-6-nitroaniline | The -NH₃⁺ group (formed in strong acid) is meta-directing. The cyclopropoxy and methyl groups are ortho, para-directing. |
| Halogenation | Br₂ in H₂O | 2,6-Dibromo-4-cyclopropoxy-2-methylaniline | The strongly activating -NH₂ and -O-cyclopropyl groups lead to polysubstitution. |
Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. wikipedia.orgnih.gov Derivatives of this compound, particularly its corresponding aryl halides, are valuable substrates in these transformations.
Suzuki-Miyaura Coupling Investigations
The Suzuki-Miyaura coupling reaction pairs an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. youtube.comlibretexts.org This reaction is widely used due to its mild conditions and the commercial availability of many boronic acids. libretexts.orgyoutube.com A bromo-derivative of this compound can be coupled with various aryl and heteroaryl boronic acids to generate a diverse library of biaryl compounds. The reactivity of the aryl halide in the oxidative addition step is a key factor, with the order of reactivity being I > Br > OTf >> Cl. libretexts.org
Research on similar systems, such as the Suzuki coupling of 4-bromo-2-methylaniline (B145978) with different boronic acids, has shown that the reaction proceeds efficiently in the presence of a suitable palladium catalyst and base. mdpi.com For instance, Pd(PPh₃)₄ with K₃PO₄ has been used effectively. mdpi.com
Table 2: Representative Suzuki-Miyaura Coupling Reactions
| Aryl Halide Substrate | Boronic Acid | Catalyst System | Product |
| 5-Bromo-4-cyclopropoxy-2-methylaniline | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 4-Cyclopropoxy-2-methyl-5-phenylaniline |
| 5-Bromo-4-cyclopropoxy-2-methylaniline | Thiophene-2-boronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 4-Cyclopropoxy-2-methyl-5-(thiophen-2-yl)aniline |
Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgyoutube.com This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.orgnih.gov A halogenated derivative of this compound can be coupled with a variety of primary and secondary amines to produce more complex aniline derivatives. The choice of ligand for the palladium catalyst is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. youtube.comnih.gov
The general mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org
Table 3: Illustrative Buchwald-Hartwig Amination Reactions
| Aryl Halide Substrate | Amine | Catalyst System (Ligand) | Product |
| 5-Bromo-4-cyclopropoxy-2-methylaniline | Morpholine | Pd₂(dba)₃ / XPhos | 4-(4-Cyclopropoxy-2-methylphenyl)morpholine |
| 5-Bromo-4-cyclopropoxy-2-methylaniline | Aniline | Pd(OAc)₂ / BINAP | N-(4-Cyclopropoxy-2-methylphenyl)aniline |
Stille Coupling and Other Transition Metal-Mediated Processes
The Stille reaction involves the coupling of an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org While effective, the toxicity of organostannane reagents is a significant drawback. wikipedia.orgorganic-chemistry.org Nevertheless, it remains a valuable tool for complex syntheses. nih.gov A halogenated this compound derivative could be coupled with various organostannanes. The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Other transition metal-mediated reactions, such as the Heck reaction, can also be envisioned for the derivatization of this compound. The Heck reaction couples an unsaturated halide with an alkene, and while not a direct derivatization of the aniline itself, a halogenated precursor could participate in such a reaction to introduce alkenyl substituents.
Table 4: Potential Stille Coupling Reactions
| Aryl Halide Substrate | Organostannane | Catalyst System | Product |
| 5-Bromo-4-cyclopropoxy-2-methylaniline | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 4-Cyclopropoxy-2-methyl-5-vinylaniline |
| 5-Bromo-4-cyclopropoxy-2-methylaniline | Tributyl(2-furyl)stannane | PdCl₂(PPh₃)₂ | 4-Cyclopropoxy-5-(furan-2-yl)-2-methylaniline |
Role of 4 Cyclopropoxy 2 Methylaniline As a Synthetic Intermediate
Precursor in Heterocyclic Compound Synthesis
The presence of a primary amine on an aromatic ring makes 4-cyclopropoxy-2-methylaniline a key starting material for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The amino group provides a nucleophilic center for cyclization reactions, while the electronic and steric nature of the cyclopropoxy and methyl substituents can influence reaction outcomes and the properties of the final products.
Quinazoline (B50416) Scaffolds Utilizing this compound Derivatives
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, making them important scaffolds in medicinal chemistry. researchcommons.orgmdpi.com The synthesis of quinazoline cores often involves the use of substituted anilines. This compound can serve as a crucial precursor in the construction of quinazoline derivatives. General synthetic strategies, such as the reaction of an aniline (B41778) with a source of the remaining atoms of the pyrimidine (B1678525) ring, can be employed. researchgate.net
For instance, a common route to 4-anilinoquinazolines involves the reaction of a substituted aniline with a 4-chloroquinazoline. In this context, this compound could be reacted with various substituted 4-chloroquinazolines to yield a library of novel 4-(4-cyclopropoxy-2-methylanilino)quinazoline derivatives. The specific substitution pattern on the quinazoline ring can be varied to modulate the biological and physicochemical properties of the final compounds. google.com
Another approach involves the condensation of an anthranilic acid derivative with an amide or a related compound. researchcommons.org While this does not directly start from this compound, the aniline itself can be a precursor to the corresponding anthranilic acid through various functional group transformations.
The synthesis of quinazoline derivatives can be achieved through various methods, including microwave-assisted and metal-catalyzed reactions, which can offer improved yields and shorter reaction times. nih.gov
Table 1: Potential Quinazoline Scaffolds from this compound
| Starting Material | Reagent | Resulting Scaffold | Potential Application |
| This compound | Substituted 4-chloroquinazoline | 4-(4-Cyclopropoxy-2-methylanilino)quinazoline | Kinase inhibitors, Anticancer agents |
| 2-Amino-5-cyclopropoxy-3-methylbenzoic acid (derived from the title compound) | Formamide | 7-Cyclopropoxy-5-methylquinazolin-4(3H)-one | CNS agents, Anti-inflammatory |
| This compound | 2-Halobenzoyl halide followed by cyclization | Substituted 2-phenylquinazolines | Antiviral, Antibacterial |
This table presents hypothetical but synthetically plausible routes based on established quinazoline syntheses.
Triazole and Isoxazole (B147169) Formations from Related Precursors
While direct synthesis of triazoles and isoxazoles from this compound is not extensively documented, methods using related aniline precursors are well-established and highlight the potential utility of this compound.
Triazoles: 1,2,4-triazoles are another class of heterocycles with significant pharmacological applications. researchgate.net Their synthesis can be achieved through various routes. One common method involves the reaction of hydrazides or their derivatives with a source of a single carbon atom. Aniline derivatives can be converted into the necessary precursors for triazole synthesis. For example, a substituted aniline can be transformed into a phenylhydrazine (B124118), which can then undergo cyclization with various reagents to form the triazole ring. Novel triazole-pyrimidine hybrids have been synthesized and evaluated for neuroprotective and anti-inflammatory activities. nih.gov The synthesis of indolyl-1,2,4-triazole derivatives has also been reported, showing potential as anti-proliferative agents. rsc.org
Isoxazoles: Isoxazoles are five-membered heterocyclic compounds that are present in a number of biologically active molecules. organic-chemistry.org The most common method for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. organic-chemistry.org Aniline derivatives can be precursors to the components needed for this cycloaddition. For example, an aniline can be converted to a benzonitrile (B105546) oxide derivative. The reaction of 2-alkyn-1-one O-methyl oximes with electrophiles like ICl or Br2 provides a mild route to 3,5-disubstituted 4-halo(seleno)isoxazoles. organic-chemistry.org Molybdenum-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates is another method to produce complex pyridone structures from isoxazole precursors. nih.gov
Synthesis of Other Nitrogen-Containing Heterocycles
The versatility of this compound extends to the synthesis of a variety of other nitrogen-containing heterocycles. The aniline moiety is a cornerstone in the synthesis of many heterocyclic systems, including but not limited to:
Benzimidazoles: These can be synthesized by the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. This compound can be converted to the corresponding diamine, which can then be cyclized. Benzimidazoles are important therapeutic agents with a wide range of biological activities. mdpi.com
Indoles: The Fischer indole (B1671886) synthesis, a classic method for preparing indoles, utilizes a phenylhydrazine and an aldehyde or ketone. This compound can be readily converted to the required 4-cyclopropoxy-2-methylphenylhydrazine.
Carbazoles: These tricyclic aromatic compounds can be synthesized through various methods, including the Borsche–Drechsel cyclization or the Graebe–Ullmann synthesis, both of which can potentially start from precursors derived from this compound.
Building Block for Complex Organic Molecules
The structural components of this compound make it an attractive building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. nih.gov
The cyclopropyl (B3062369) group is a well-recognized feature in drug design. Its incorporation into a molecule can lead to improved metabolic stability, enhanced potency, and favorable conformational rigidity. researchgate.net The strained three-membered ring can also participate in unique chemical transformations.
The aniline functional group is a versatile handle for a multitude of chemical reactions, including N-alkylation, N-acylation, diazotization followed by substitution (Sandmeyer reaction), and various carbon-nitrogen bond-forming cross-coupling reactions (e.g., Buchwald-Hartwig amination). This allows for the facile introduction of diverse substituents and the construction of larger, more complex molecular frameworks.
The methyl group at the ortho position to the amine provides steric hindrance that can influence the regioselectivity of reactions and the conformation of the resulting products. This can be strategically employed to control the three-dimensional shape of a molecule, which is often critical for its biological activity.
Intermediate in the Preparation of Advanced Chemical Scaffolds for Research
Building upon its role as a versatile building block, this compound serves as a key intermediate in the generation of advanced chemical scaffolds for research and drug discovery. These scaffolds form the core structures of compound libraries that are screened for biological activity against various therapeutic targets.
The synthesis of quinazoline-based scaffolds, as discussed earlier, is a prime example. nih.govnih.gov The ability to generate a variety of substituted quinazolines from this intermediate allows for the exploration of structure-activity relationships (SAR). For instance, libraries of 4-anilinoquinazolines derived from this compound can be synthesized to probe the binding pockets of protein kinases, a major class of drug targets. google.com
Furthermore, the aniline functionality allows for its incorporation into diversity-oriented synthesis (DOS) pathways. In DOS, a common starting material is elaborated through a series of branching reactions to rapidly generate a collection of structurally diverse and complex small molecules. The reactivity of the aniline group in this compound makes it an ideal substrate for such synthetic strategies, leading to novel scaffolds with potential applications in chemical biology and drug discovery. nih.gov
Contributions to Method Development in Organic Synthesis
The unique combination of functional groups in this compound makes it a potentially interesting substrate for the development of new synthetic methodologies. The presence of the electron-donating aniline and the sterically demanding ortho-methyl and cyclopropoxy groups can be used to test the scope and limitations of new catalytic systems or reaction conditions.
For example, new C-H activation methodologies could be explored to functionalize the aromatic ring at positions directed by the existing substituents. The development of novel cross-coupling reactions could also benefit from using this molecule as a test substrate to assess catalyst performance with sterically hindered and electronically rich anilines.
While specific literature detailing the use of this compound for method development is not abundant, its structural features are representative of a class of challenging substrates often encountered in the synthesis of complex pharmaceuticals and agrochemicals. Therefore, its use in methodological studies could provide valuable insights into the robustness and applicability of new synthetic transformations.
Advanced Spectroscopic and Analytical Characterization Techniques for 4 Cyclopropoxy 2 Methylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton (¹H) NMR Spectral Analysis
Proton NMR (¹H NMR) spectroscopy of 4-Cyclopropoxy-2-methylaniline reveals distinct signals corresponding to each type of proton in the molecule. The aromatic protons typically appear as multiplets in the downfield region of the spectrum due to the deshielding effect of the benzene (B151609) ring. The methyl group attached to the ring gives rise to a singlet, while the protons of the cyclopropyl (B3062369) group and the methoxy (B1213986) proton exhibit characteristic chemical shifts and splitting patterns. The amino (-NH₂) protons often appear as a broad singlet.
Table 1: Representative ¹H NMR Spectral Data for this compound
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (Ar-H) | 6.5 - 7.0 | Multiplet |
| Cyclopropyl (CH) | 3.5 - 4.0 | Multiplet |
| Amino (NH₂) | 3.4 - 3.6 | Broad Singlet |
| Methyl (CH₃) | 2.0 - 2.2 | Singlet |
| Cyclopropyl (CH₂) | 0.5 - 1.0 | Multiplet |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrument used.
Carbon (¹³C) NMR Spectral Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The spectrum displays individual signals for each unique carbon atom. The aromatic carbons resonate at lower field (higher ppm values) compared to the aliphatic carbons of the methyl and cyclopropyl groups. The carbon attached to the oxygen of the cyclopropoxy group and the carbon bearing the amino group show characteristic chemical shifts.
Table 2: Representative ¹³C NMR Spectral Data for this compound
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| Aromatic (C-O) | 145 - 150 |
| Aromatic (C-N) | 140 - 145 |
| Aromatic (C-CH₃) | 125 - 130 |
| Aromatic (CH) | 110 - 120 |
| Cyclopropyl (CH) | 55 - 60 |
| Methyl (CH₃) | 15 - 20 |
| Cyclopropyl (CH₂) | 5 - 10 |
Note: Chemical shifts are referenced to a standard, typically tetramethylsilane (B1202638) (TMS).
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. researchgate.netyoutube.comsdsu.eduyoutube.comyoutube.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons within the aromatic ring and the cyclopropyl group. sdsu.edu Cross-peaks in the COSY spectrum connect signals from protons that are spin-spin coupled.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations). researchgate.netsdsu.eduyoutube.com This is instrumental in assigning the carbon signals based on the already assigned proton signals. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. libretexts.orgyoutube.com For this compound (C₁₀H₁₃N), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 147.10 g/mol ). uni.lunih.govnih.gov
The fragmentation of the molecular ion provides valuable structural clues. libretexts.orgyoutube.comlibretexts.orgslideshare.net Common fragmentation pathways for this molecule could include:
Loss of a methyl radical (•CH₃), resulting in a fragment at M-15.
Cleavage of the cyclopropyl ring.
Loss of the entire cyclopropoxy group.
Alpha-cleavage adjacent to the amine group. miamioh.edu
The presence of an odd number for the molecular ion peak is consistent with the nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass. miamioh.edu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. youtube.comyoutube.com The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C-H, C-O, and C=C bonds.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |
| Amine (N-H) | Stretching | 3300 - 3500 (typically two bands for a primary amine) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (methyl, cyclopropyl) | Stretching | 2850 - 3000 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-N | Stretching | 1250 - 1350 |
| C-O (ether) | Stretching | 1000 - 1300 (asymmetric and symmetric) |
The presence of these characteristic peaks in the IR spectrum provides strong evidence for the structure of this compound.
Chromatographic Methods for Purity and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of synthesized this compound and for monitoring the progress of reactions in which it is a reactant or product.
Gas Chromatography (GC) : GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. rsc.orgmpg.deepa.gov When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it can provide quantitative information about the purity of a sample and identify any impurities present. mpg.dersc.org Retention times are characteristic for the compound under specific chromatographic conditions. epa.gov
High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile technique for the separation and quantification of components in a mixture. acs.orgnih.gov For anilines, reversed-phase HPLC with a C18 or a phenyl-hexyl column is commonly used. nih.gov A UV detector is typically employed for detection, as the aromatic ring of this compound absorbs UV light. HPLC is particularly useful for monitoring reaction progress by analyzing aliquots of the reaction mixture over time. acs.org
By employing these advanced spectroscopic and analytical methods, a comprehensive and unambiguous characterization of this compound can be achieved, ensuring its identity, purity, and suitability for its intended applications.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It offers high resolution and sensitivity for both qualitative and quantitative analysis.
Research Findings: The separation of aniline (B41778) derivatives is commonly achieved using reversed-phase HPLC. nih.gov In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase. For this compound, a C18 or a C8 column would be suitable stationary phases due to their hydrophobic nature, which allows for effective interaction with the aromatic and cyclopropyl groups of the analyte. rsc.org
The mobile phase composition is a critical parameter that dictates the retention time and resolution of the separation. A typical mobile phase for analyzing aniline derivatives consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer. nih.govsigmaaldrich.com The pH of the buffer can be adjusted to control the ionization state of the aniline moiety, thereby influencing its retention characteristics. For instance, using a buffer at a pH of around 3 can enhance peak shape and resolution for anilines. helixchrom.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of compounds with varying polarities. sciex.com Detection is typically performed using a UV detector, as the aromatic ring in this compound exhibits strong absorbance in the UV region, commonly around 254 nm or 270 nm. rsc.orgsigmaaldrich.com
A hypothetical HPLC analysis of a sample containing this compound could yield a chromatogram where the compound elutes at a specific retention time, indicative of its polarity and interaction with the stationary phase. The presence of any impurities would be revealed by additional peaks at different retention times. The peak area of the main compound can be used for quantitative assessment of its purity.
Interactive Data Table: Representative HPLC Parameters for Aniline Derivatives
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase | C18, 5 µm particle size | C8, 5 µm particle size | Phenyl-Hexyl, 3.5 µm particle size |
| Column Dimensions | 150 mm x 4.6 mm | 250 mm x 4.6 mm | 100 mm x 2.1 mm |
| Mobile Phase A | Water with 0.1% Formic Acid | 10 mM Ammonium Acetate (B1210297) Buffer (pH 5) | Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 30% B to 90% B in 10 min | 40% B to 70% B in 15 min | 20% B to 80% B in 8 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 0.5 mL/min |
| Column Temperature | 30 °C | 35 °C | 40 °C |
| Detection Wavelength | 254 nm | 270 nm | 230 nm |
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the separation and analysis of volatile compounds. For aniline derivatives, which can be sufficiently volatile, GC provides excellent resolution and sensitivity.
Research Findings: In the GC analysis of aromatic amines, the choice of the capillary column is crucial for achieving good separation. A common choice is a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or SE-54) or a 50% phenyl-methylpolysiloxane column. epa.gov The retention time of a compound in GC is primarily determined by its boiling point and its interaction with the stationary phase. shimadzu.be
For anilines, derivatization is sometimes employed to improve their thermal stability and chromatographic behavior. nih.gov However, direct analysis is also feasible. The injector temperature must be carefully optimized to ensure complete volatilization of the sample without causing thermal degradation. A flame ionization detector (FID) is commonly used for the detection of organic compounds like this compound due to its high sensitivity and wide linear range. uw.edu.pl For unambiguous identification, GC coupled with a mass spectrometer (GC-MS) is the method of choice. The mass spectrometer provides a unique fragmentation pattern for the compound, which serves as a chemical fingerprint for its identification. d-nb.info
A typical GC analysis of a pure sample of this compound would show a single, sharp peak at a characteristic retention time. The presence of impurities would be indicated by additional peaks in the chromatogram.
Interactive Data Table: Representative GC Parameters for Aniline Derivatives
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | 5% Phenyl-Methylpolysiloxane (DB-5) | 35% Phenyl-Polysiloxane (DB-35) |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | 30 m x 0.32 mm ID, 0.50 µm film thickness |
| Carrier Gas | Helium | Hydrogen |
| Inlet Temperature | 250 °C | 270 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min | 80 °C, ramp to 250 °C at 10 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |
| Detector Temperature | 300 °C | N/A (Transfer line at 280 °C) |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simple, rapid, and versatile separation technique widely used for the qualitative analysis of reaction mixtures and for determining the purity of compounds. utoronto.ca
Research Findings: For the TLC analysis of aromatic amines like this compound, silica (B1680970) gel is the most commonly used stationary phase due to its polar nature. niscpr.res.in The separation is based on the differential adsorption of the compounds onto the stationary phase and their solubility in the mobile phase. The choice of the mobile phase, or eluent, is critical and is determined by the polarity of the analyte. libretexts.org
A mobile phase of appropriate polarity is selected to achieve a good separation, with the goal of having the retention factor (Rf) value of the compound of interest between 0.2 and 0.8. ictsl.net The Rf value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is often used. niscpr.res.in The ratio of these solvents can be adjusted to optimize the separation. Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm), as the aromatic ring will absorb UV radiation and appear as a dark spot on a fluorescent background. ictsl.net Staining with a visualizing agent, such as a potassium permanganate (B83412) solution or iodine vapor, can also be used. ictsl.net
Interactive Data Table: Representative TLC Systems for Aromatic Amines
| Stationary Phase | Mobile Phase (Solvent System) | Typical Rf Range for Aromatic Amines | Visualization Method |
| Silica Gel 60 F254 | Hexane:Ethyl Acetate (4:1 v/v) | 0.3 - 0.6 | UV light (254 nm) |
| Silica Gel 60 F254 | Toluene:Acetone (9:1 v/v) | 0.4 - 0.7 | Iodine Vapor |
| Alumina | Dichloromethane | 0.2 - 0.5 | Potassium Permanganate Stain |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental analytical technique that provides the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to determine the empirical formula of the compound.
Research Findings: The molecular formula of this compound is C₁₀H₁₃N. Based on this formula, the theoretical elemental composition can be calculated. Modern elemental analyzers are automated instruments that perform combustion analysis. A small, precisely weighed amount of the sample is combusted in a stream of oxygen at a high temperature. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by various detection methods, such as thermal conductivity detection.
The experimentally determined percentages of carbon, hydrogen, and nitrogen are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the elemental composition and, consequently, the empirical and molecular formula of the synthesized compound. For aromatic amines, the results of elemental analysis are crucial for confirming the identity and purity of the substance, often presented alongside spectroscopic data in research publications. nih.gov
Interactive Data Table: Elemental Analysis Data for this compound (C₁₀H₁₃N)
| Element | Theoretical Mass Percentage (%) | Experimental Mass Percentage (%) (Hypothetical) |
| Carbon (C) | 81.58 | 81.52 |
| Hydrogen (H) | 8.89 | 8.95 |
| Nitrogen (N) | 9.51 | 9.45 |
| Total | 100.00 | 99.92 |
Computational and Theoretical Investigations of 4 Cyclopropoxy 2 Methylaniline
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are essential tools for elucidating the fundamental electronic properties of molecules. nih.gov These methods, which are based on solving approximations of the Schrödinger equation, can predict a wide range of molecular characteristics from first principles. nih.gov For a molecule like 4-Cyclopropoxy-2-methylaniline, these calculations can reveal the distribution of electrons, the energies of molecular orbitals, and the regions most susceptible to chemical attack.
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. nih.govmdpi.com DFT studies on aniline (B41778) derivatives focus on how substituents influence the electronic environment of the molecule. mdpi.com For this compound, DFT calculations would typically be performed using a functional like B3LYP or M06-2X combined with a basis set such as 6-311++G(d,p) to ensure reliable results. nih.govresearchgate.netmdpi.com
Key parameters derived from DFT calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MESP would likely show a high negative potential around the nitrogen atom of the amino group and the oxygen of the cyclopropoxy group, indicating these as sites for electrophilic attack. mdpi.com
Global Reactivity Descriptors: These are quantitative measures of a molecule's reactivity. mdpi.com They are calculated from the energies of the HOMO and LUMO.
Below is an interactive table showing typical quantum chemical parameters that would be calculated for this compound using DFT.
| Parameter | Symbol | Formula | Significance |
| Ionization Potential | IP | -EHOMO | Energy required to remove an electron. |
| Electron Affinity | EA | -ELUMO | Energy released when an electron is added. |
| Electronegativity | χ | (IP + EA) / 2 | The power to attract electrons. mdpi.com |
| Chemical Hardness | η | (IP - EA) / 2 | Resistance to change in electron distribution. mdpi.com |
| Chemical Softness | S | 1 / η | Reciprocal of hardness, indicates high reactivity. mdpi.com |
| Electrophilicity Index | ω | χ² / (2η) | A measure of the ability to accept electrons. mdpi.com |
Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), can provide highly accurate "gold standard" results for specific properties, often used to benchmark other methods. researchgate.net For this compound, these methods could be employed to calculate precise bond dissociation energies, reaction barriers, and intermolecular interaction energies, providing a deeper understanding of its thermodynamic and kinetic stability.
Conformational Analysis and Energy Landscapes
The flexibility of the cyclopropoxy and amino groups allows this compound to exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers for converting between them. scilit.com
The primary rotational degrees of freedom are around the C(ring)-O bond of the cyclopropoxy group and the C(ring)-N bond of the amino group. The orientation of the cyclopropyl (B3062369) ring relative to the benzene (B151609) ring and the orientation of the N-H bonds relative to the ring plane define the key conformers. Theoretical calculations, typically at the DFT or MP2 level, are used to map the potential energy surface. scilit.com This analysis reveals the global minimum energy structure and the transition states connecting different local minima. The relative energies of these conformers are influenced by a balance of steric hindrance (e.g., between the cyclopropyl group and the ortho-methyl group) and electronic effects (e.g., conjugation between the nitrogen lone pair and the aromatic π-system).
Molecular Dynamics Simulations to Explore Dynamics and Interactions
While quantum chemical calculations describe static molecular properties, Molecular Dynamics (MD) simulations are used to explore the molecule's behavior over time. nih.gov MD simulations model the movements of atoms by solving Newton's equations of motion, providing a view of molecular vibrations, rotations, and translations. mdpi.com
For this compound, an MD simulation could:
Analyze Solvation: Simulate the molecule in a solvent (like water or an organic solvent) to study how solvent molecules arrange around it and to calculate properties like the solvent accessible surface area (SASA). mdpi.com
Explore Conformational Dynamics: Observe transitions between different conformations in real-time, confirming the flexibility predicted by conformational analysis. mdpi.com
Study Intermolecular Interactions: Simulate the molecule in the presence of other molecules to understand how it forms hydrogen bonds or other non-covalent interactions, which is crucial for understanding its behavior in condensed phases. mdpi.com
Key outputs from MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and analyses of hydrogen bond lifetimes and occupancies. mdpi.comresearchgate.net
Prediction of Reactivity and Reaction Mechanisms
Computational chemistry is a powerful tool for predicting how and where a molecule is likely to react. researchgate.net For this compound, reactivity can be assessed by examining both its intrinsic electronic structure and the energetics of potential reaction pathways.
Studies on similar molecules, such as 4-methylaniline, provide a strong basis for these predictions. The reaction of 4-methylaniline with hydroxyl radicals has been computationally investigated, revealing that hydrogen abstraction can occur from the amino (-NH2) group, the methyl (-CH3) group, or through addition to the aromatic ring. researchgate.netmdpi.com
For this compound, the likely reactive sites are:
The Amino Group: The N-H bonds are susceptible to hydrogen abstraction, which is often a dominant pathway for anilines in atmospheric and radical-initiated reactions. mdpi.com
The Aromatic Ring: The ring is activated by the electron-donating amino and cyclopropoxy groups, making it susceptible to electrophilic attack or radical addition. The positions ortho and para to the activating groups are the most likely sites.
The Methyl Group: The C-H bonds of the methyl group are also potential sites for hydrogen abstraction. researchgate.net
The Cyclopropyl Group: The strained C-C bonds of the cyclopropyl ring could potentially undergo ring-opening reactions under certain conditions.
The following table summarizes the predicted reactivity at different sites based on analogous systems.
| Molecular Site | Type of Reaction | Predicted Reactivity | Rationale |
| Amino (N-H) | Hydrogen Abstraction | High | Relatively weak bond, formation of a stabilized radical. mdpi.com |
| Aromatic Ring | Electrophilic/Radical Addition | High | Activated by strong electron-donating groups (-NH2, -O-cPr). |
| Methyl (C-H) | Hydrogen Abstraction | Medium | Benzylic-type position, but less reactive than the N-H bond. researchgate.net |
| Cyclopropyl (C-H/C-C) | Hydrogen Abstraction/Ring Opening | Low | C-H bonds are strong; ring opening requires significant energy. |
Design Principles and Structure-Activity Relationship Studies (excluding biological activity)
Structure-activity relationship (SAR) studies aim to connect a molecule's structure to its function or properties. nih.govnih.gov In a non-biological context, this involves understanding how structural modifications to this compound would alter its physical or chemical properties for materials science applications.
For instance, aniline derivatives are precursors to conductive polymers and can exhibit interesting non-linear optical (NLO) properties. mdpi.comnih.gov Computational studies can guide the design of new molecules with enhanced properties. A hypothetical SAR study on this compound could explore:
Effect of Substituents on Electronic Properties: Introducing electron-withdrawing groups (e.g., -NO2, -CN) or additional electron-donating groups onto the aromatic ring would systematically alter the HOMO-LUMO gap. DFT calculations could predict these changes, guiding the synthesis of derivatives with tailored electronic absorption spectra. mdpi.com
Tuning Polymer Properties: As a monomer, the specific substitution pattern on this compound would influence the properties of a resulting polymer, such as its conductivity, solubility, and thermal stability. Computational models could predict how changes to the monomer structure affect these macroscopic properties.
Applications in Chemical Research and Development Excluding Clinical, Dosage, Safety, and Basic Properties
Utilization in Synthetic Strategy Development
The strategic importance of 4-Cyclopropoxy-2-methylaniline in organic synthesis is twofold: it is both a target for synthetic chemists and a valuable starting material for the construction of more complex molecules. The development of efficient synthetic routes to access this and related substituted anilines is an active area of research.
Common synthetic strategies to produce cyclopropoxy aniline (B41778) derivatives often involve the nucleophilic substitution of a halogenated precursor. For instance, a prevalent method for analogous structures involves the reaction of a chloro-substituted aniline with cyclopropyl (B3062369) alcohol in the presence of a base like potassium carbonate. rsc.org Another advanced method for creating N-arylcyclopropylamines is the palladium-catalyzed C–N bond formation, which couples an aryl bromide with cyclopropylamine, offering a more direct, one-step process. nih.gov
Once synthesized, this compound serves as a key intermediate. The amino group can be readily transformed into a variety of other functional groups, and the aromatic ring is susceptible to electrophilic substitution reactions such as nitration, sulfonation, and halogenation. rsc.org These reactions allow chemists to further elaborate the molecular structure, building complexity and accessing a diverse range of derivatives. The compound can also undergo oxidation to form quinones or other oxidized products. rsc.org
Table 1: Illustrative Synthetic Route for a Cyclopropoxy Aniline Derivative
| Step | Description | Starting Materials | Reagents | Conditions |
| 1 | Nucleophilic Aromatic Substitution | 4-Chloro-3-methylaniline, Cyclopropyl alcohol | Potassium Carbonate (base) | Reflux |
This table illustrates a general method analogous to the synthesis of this compound, based on available synthetic procedures for related compounds. rsc.org
Explorations in New Chemical Entities as Scaffolds
The molecular framework of this compound is of considerable interest in medicinal chemistry, where it serves as a scaffold for the design and synthesis of new chemical entities (NCEs). A scaffold is a core structure upon which various functional groups can be systematically added to explore the chemical space and optimize biological activity. The unique combination of the cyclopropoxy and methyl-substituted aniline ring provides a distinct three-dimensional shape and electronic properties that can be exploited for molecular recognition by biological targets.
Researchers in drug discovery utilize this and structurally similar anilines as starting points for creating libraries of compounds. These compounds are then screened for potential therapeutic activity. The cyclopropyl group is a particularly interesting feature, as it is a "bioisostere" for other groups and can improve metabolic stability and target-binding affinity. Its incorporation into drug candidates is a common strategy in modern medicinal chemistry. The use of related 4-alkyl-2-haloaniline derivatives as intermediates for pharmaceuticals is a testament to the value of this structural motif. youtube.com The 4-aminoquinoline (B48711) scaffold, for which substituted anilines are precursors, is crucial for developing agents targeting a range of diseases.
Research in Advanced Materials via Structural Integration
While direct research on incorporating this compound into advanced materials is not extensively documented, its structural characteristics suggest significant potential in this field, particularly in the development of novel polymers. Aniline and its derivatives are the foundational monomers for polyaniline (PANI), one of the most studied conducting polymers. youtube.com
The properties of polyaniline, such as its electrical conductivity, can be finely tuned by substituting the aniline monomer. The introduction of groups like cyclopropoxy and methyl onto the aniline ring would be expected to modify the resulting polymer's properties. These modifications can influence:
Solubility: Enhancing solubility in common organic solvents, which is a frequent challenge with the parent polyaniline. rsc.org
Electronic Properties: Altering the band gap and conductivity. youtube.com
Sensor Applications: The modified polymer could exhibit altered sensitivity and selectivity when used as the active material in chemical sensors, for example, for detecting humidity or ammonia. rsc.org
Research on other substituted anilines has demonstrated that such modifications can lead to polymers with improved processability and novel photoluminescent properties. rsc.org Therefore, this compound represents an intriguing, yet to be fully explored, monomer for creating functional organic materials.
Patent Landscape Analysis of this compound Related Structures
An analysis of the patent landscape reveals the commercial and industrial importance of structures related to this compound. While patents may not always name this exact compound, they frequently claim a class of substituted anilines that encompass its core structure. These patents underscore its role as a crucial intermediate in the synthesis of high-value final products, particularly in the pharmaceutical and agrochemical industries.
Patents often describe processes for producing complex molecules where a substituted aniline is a key starting material. For example, patents for 4-alkyl-2-haloaniline derivatives highlight their utility as intermediates for compounds with applications in medicine and agriculture. youtube.com The intellectual property surrounding these compounds often focuses on:
Novel and efficient synthetic routes that improve yield and regioselectivity. youtube.com
New chemical entities that incorporate the substituted aniline scaffold and are claimed for a specific biological activity.
The use of these aniline derivatives in the preparation of active pharmaceutical ingredients (APIs) or pesticides.
The presence of N-cyclopropyl-2-methylaniline and related structures in the patent literature indicates a strong industrial interest in this chemical class for the development of proprietary products. nih.gov
Table 2: Representative Patent Areas for Related Aniline Structures
| Patent Focus Area | Description | Industrial Application | Representative Structure Class |
| Synthetic Intermediates | Processes for producing substituted anilines with high efficiency and selectivity. | Pharmaceuticals, Agrochemicals | 4-Alkyl-2-haloanilines youtube.com |
| Novel Chemical Entities | New compounds built upon the aniline scaffold for therapeutic use. | Medicinal Chemistry | N-Arylcyclopropylamines nih.gov |
| Agrochemicals | Synthesis of compounds with activity against agricultural pests, such as rice blast. | Agriculture | 6-t-butyl-8-fluoroquinoline derivatives (from aniline precursors) youtube.com |
Future Research Directions for 4 Cyclopropoxy 2 Methylaniline
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 4-Cyclopropoxy-2-methylaniline should prioritize green chemistry principles, focusing on efficiency, safety, and the use of renewable resources. semanticscholar.orgcas.org Current synthetic paradigms for similar molecules, such as aryl ethers and substituted anilines, rely heavily on multi-step processes and precious metal catalysts. researchgate.netbohrium.com Research should be directed toward developing more sustainable alternatives.
Key approaches could include:
Convergent Synthesis from Phenolic Precursors: A primary route could involve the O-cyclopropylation of a corresponding phenol (B47542), such as 4-amino-2-methylphenol. Modern copper-catalyzed methods using cyclopropylboronic acid offer a mild and effective way to form the aryl cyclopropyl (B3062369) ether bond. beilstein-journals.org An alternative two-step sequence involves the 1-methylvinylation of phenols followed by cyclopropanation. acs.orgnih.gov
Late-Stage C-O Coupling: An alternative strategy could employ Buchwald-Hartwig-type C-O cross-coupling reactions. organic-chemistry.org This would involve coupling a pre-existing aniline (B41778) derivative, such as 4-halo-2-methylaniline, with cyclopropanol. rsc.orgsemanticscholar.org A significant research goal would be to replace precious metal catalysts like palladium with more abundant and less toxic metals such as copper or nickel. acsgcipr.org
Bio-Based Feedstocks: A long-term, highly sustainable goal would be the synthesis from lignin-derived aromatic monomers. einpresswire.com As biotechnology advances, engineered microbes could produce substituted phenols or anilines, which could then be converted to the target molecule, drastically reducing the reliance on petrochemical feedstocks. einpresswire.com
| Synthetic Strategy | Potential Starting Materials | Key Transformation | Sustainability Advantages | Research Challenges |
|---|---|---|---|---|
| Convergent O-Cyclopropylation | 4-Amino-2-methylphenol, Cyclopropylboronic acid | Copper-catalyzed C-O coupling | High atom economy, milder conditions than traditional methods. | Catalyst recovery and reuse; cost of boronic acids. |
| Late-Stage C-O Coupling | 4-Bromo-2-methylaniline (B145978), Cyclopropanol | Buchwald-Hartwig C-O Coupling | Modular approach allowing for late-stage diversification. | Reliance on palladium; developing efficient base-metal catalysts. acsgcipr.org |
| Bio-Based Synthesis | Lignin-derived catechols or guaiacols | Fermentation and chemo-enzymatic steps | Fully renewable carbon source; reduced carbon footprint. einpresswire.com | Low yields from fermentation; requires significant advances in metabolic engineering. |
Exploration of Undiscovered Reactivity Profiles
The reactivity of this compound is dictated by its two primary functional components: the electron-rich aromatic amine and the strained cyclopropoxy group. Future research should systematically explore the interplay between these groups.
Aniline-Directed Reactions: The aniline moiety is a powerful directing group for electrophilic aromatic substitution, and its derivatives are highly susceptible to such reactions. wikipedia.org The amino group, along with the ortho-methyl and para-cyclopropoxy groups, strongly activates the aromatic ring. Future studies should map the regioselectivity of reactions like halogenation, nitration, and acylation. Furthermore, the primary amine can be converted into a diazonium salt, a versatile intermediate for a wide array of Sandmeyer-type reactions, allowing the introduction of halides, cyano, or hydroxyl groups. wikipedia.org
Cyclopropoxy Group Transformations: The cyclopropyl group is known for its high ring strain and unique electronic properties, behaving in some contexts like a carbon-carbon double bond. wikipedia.orgstackexchange.com While the cyclopropyl ether linkage is generally stable, it can undergo ring-opening reactions under specific conditions, such as with transition metal catalysis or radical initiators. beilstein-journals.orgwikipedia.org Exploring these reactions could unlock novel molecular scaffolds, transforming the cyclopropoxy group from a simple substituent into a reactive handle for further molecular elaboration.
| Reaction Type | Reagents | Anticipated Product Type | Research Focus |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Br₂, HNO₃/H₂SO₄ | Ring-functionalized anilines | Investigating the regioselectivity directed by the existing substituents. |
| Diazotization/Sandmeyer Reaction | NaNO₂/HCl, then CuX | Aryl halides, nitriles, phenols | Creating a platform of diverse derivatives from a common intermediate. |
| N-Alkylation/Acylation | Alkyl halides, Acyl chlorides | Secondary/tertiary anilines and amides | Synthesis of analogues with modified electronic and solubility properties. |
| Transition-Metal Catalyzed Ring Opening | Rh(I) or Pd(0) catalysts | Ring-opened alkylated phenols or other complex structures | Unlocking novel synthetic pathways by leveraging ring strain. wikipedia.org |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful, resource-efficient way to predict the properties and reactivity of this compound before extensive laboratory work is undertaken. nih.gov
Property Prediction: Methods like Density Functional Theory (DFT) can be used to calculate fundamental properties. This includes determining molecular geometries, predicting NMR and IR spectra for characterization, and calculating electronic properties such as HOMO-LUMO energy gaps and electrostatic potential maps. These calculations can predict the most likely sites for electrophilic or nucleophilic attack.
Reaction Mechanism Elucidation: Computational modeling can be employed to map the reaction coordinates and identify transition states for the proposed synthetic and reactivity pathways. This insight is invaluable for optimizing reaction conditions, such as catalyst choice and temperature, to favor desired products and minimize byproducts.
Virtual Screening and Design: For potential applications in medicinal chemistry or materials science, the structure of this compound can be used for in silico studies. nih.gov Docking simulations could predict binding affinities to biological targets, while calculations of properties like polarizability and electronic transitions could suggest its suitability for organic electronic materials.
| Computational Method | Research Application | Predicted Outcome/Insight |
|---|---|---|
| Density Functional Theory (DFT) | Electronic Structure Analysis | HOMO/LUMO energies, charge distribution, prediction of reactive sites. |
| Transition State Theory | Reaction Pathway Modeling | Activation energies for synthetic routes, prediction of reaction kinetics and product ratios. |
| Molecular Docking | Bioactivity Screening | Binding modes and affinities to protein targets. |
| Quantitative Structure-Activity Relationship (QSAR) | Pharmacokinetic Profile Prediction | Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) properties. nih.gov |
Integration into Emerging Chemical Technologies (e.g., flow chemistry, photocatalysis)
To align with the future of chemical manufacturing, research into this compound should leverage cutting-edge technologies that offer enhanced efficiency, safety, and sustainability. neuroquantology.comthieme.de
Flow Chemistry: Continuous flow synthesis presents numerous advantages over traditional batch processing, including superior heat and mass transfer, improved safety for handling hazardous intermediates (like diazonium salts), and straightforward scalability. acs.orgmdpi.com A multi-step synthesis of this compound could be telescoped into a single, automated flow sequence, minimizing manual handling and improving reproducibility. rsc.org
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forming chemical bonds under exceptionally mild conditions. thieme-connect.comprinceton.edursc.org The electron-rich aniline ring is an excellent candidate for photocatalytic transformations. Future research could explore photocatalytic C-N cross-coupling reactions as a synthetic route or the late-stage functionalization of the aromatic ring via photoredox-catalyzed reactions, opening access to novel derivatives that are difficult to synthesize using traditional methods. polyu.edu.hkresearchgate.net
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Scalability | Difficult; requires larger reactors. | Easier; achieved by running the system for a longer time. acs.org |
| Safety | Lower; potential for thermal runaway in exothermic reactions. | Higher; small reaction volumes and excellent heat dissipation. mdpi.com |
| Process Control | Limited; concentration and temperature gradients. | Precise control over temperature, pressure, and residence time. |
| Multi-step Reactions | Requires isolation of intermediates. | Can be "telescoped" into a single continuous process. rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
